(3-Amino-5-bromophenyl)(4-methylpiperazin-1-yl)methanone (3-Amino-5-bromophenyl)(4-methylpiperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13483254
InChI: InChI=1S/C12H16BrN3O/c1-15-2-4-16(5-3-15)12(17)9-6-10(13)8-11(14)7-9/h6-8H,2-5,14H2,1H3
SMILES: CN1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)N
Molecular Formula: C12H16BrN3O
Molecular Weight: 298.18 g/mol

(3-Amino-5-bromophenyl)(4-methylpiperazin-1-yl)methanone

CAS No.:

Cat. No.: VC13483254

Molecular Formula: C12H16BrN3O

Molecular Weight: 298.18 g/mol

* For research use only. Not for human or veterinary use.

(3-Amino-5-bromophenyl)(4-methylpiperazin-1-yl)methanone -

Specification

Molecular Formula C12H16BrN3O
Molecular Weight 298.18 g/mol
IUPAC Name (3-amino-5-bromophenyl)-(4-methylpiperazin-1-yl)methanone
Standard InChI InChI=1S/C12H16BrN3O/c1-15-2-4-16(5-3-15)12(17)9-6-10(13)8-11(14)7-9/h6-8H,2-5,14H2,1H3
Standard InChI Key RSPNLMXHJZGROR-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)N
Canonical SMILES CN1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)N

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, (3-amino-5-bromophenyl)-(4-methylpiperazin-1-yl)methanone, reflects its core structure:

  • Aromatic ring: A 3-amino-5-bromophenyl group, where bromine and amino substituents occupy the meta and para positions relative to the methanone linkage.

  • Methanone bridge: Connects the aromatic ring to the piperazine moiety.

  • Piperazine group: A 4-methylpiperazine unit, contributing basicity and potential for hydrogen bonding.

The molecular formula is C₁₂H₁₆BrN₃O, with a molecular weight of 298.18 g/mol.

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name(3-amino-5-bromophenyl)-(4-methylpiperazin-1-yl)methanone
Molecular FormulaC₁₂H₁₆BrN₃O
Molecular Weight298.18 g/mol
CAS Number1083169-88-3
SMILESCN1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)N
InChI KeyRSPNLMXHJZGROR-UHFFFAOYSA-N

The presence of both electron-withdrawing (bromine) and electron-donating (amino) groups on the aromatic ring creates a polarized electronic environment, influencing reactivity and interaction with biological targets.

Synthesis and Characterization

Synthetic Route

The synthesis typically involves a nucleophilic acyl substitution reaction between 3-amino-5-bromobenzoyl chloride and 4-methylpiperazine (Fig. 1).

Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran.

  • Base: Triethylamine to neutralize HCl byproduct.

  • Temperature: Room temperature or mild heating (40–60°C).

  • Time: 12–24 hours for completion.

Mechanism:

  • Deprotonation of 4-methylpiperazine by triethylamine.

  • Nucleophilic attack on the acyl chloride carbonyl carbon.

  • Elimination of chloride ion, forming the methanone bridge.

Purification:

  • Recrystallization: Using ethanol/water mixtures.

  • Column Chromatography: Silica gel with ethyl acetate/hexane eluent.

Comparative Analysis with Related Compounds

Table 2: Comparative Properties of Piperazine Methanones

PropertyTarget CompoundUNC669
Aromatic SystemBenzenePyridine
SubstituentsBr, NH₂Br
Piperazine Variant4-Methylpiperazine4-Pyrrolidinylpiperidine
Molecular Weight298.18 g/mol338.24 g/mol
Solubility (PBS)Not reported1.2 μM

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator